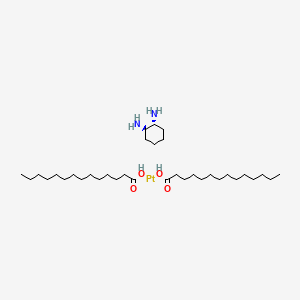
Miriplatin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Miriplatin, known by its trade name Miripla, is a lipophilic platinum complex used primarily in the treatment of hepatocellular carcinoma (HCC). It is administered through transcatheter arterial chemoembolization (TACE), a procedure that delivers chemotherapy directly to the liver tumor . This compound was approved by Japan’s Pharmaceuticals and Medical Devices Agency in 2009 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Miriplatin is synthesized through a series of chemical reactions involving platinum and organic compounds. The key steps include the reaction of platinum with cyclohexane-1,2-diamine and myristic acid to form the final complex. The reaction conditions typically involve controlled temperatures and the use of solvents like chloroform and dichloromethane .
Industrial Production Methods
Industrial production of this compound involves a lyophilized preparation method. This process uses a tert-butyl alcohol-ethanol-water ternary system during preparation, with vacuum control during sublimation drying to ensure uniform particle size distribution and high-quality product appearance .
Analyse Chemischer Reaktionen
Types of Reactions
Miriplatin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different platinum complexes.
Reduction: Reduction reactions can convert this compound into its active form, which interacts with DNA.
Substitution: this compound can undergo substitution reactions where ligands in the complex are replaced by other molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various platinum-DNA adducts, which are crucial for the compound’s anti-tumor activity .
Wissenschaftliche Forschungsanwendungen
Miriplatin has several scientific research applications, particularly in the fields of medicine and oncology:
Chemotherapy: this compound is used in TACE for treating unresectable hepatocellular carcinoma.
Pharmacokinetics: Research on the pharmacokinetics of this compound helps in understanding its distribution, metabolism, and excretion in the body.
Wirkmechanismus
Miriplatin exerts its effects by forming platinum-DNA adducts, which interfere with DNA replication and transcription, leading to cell death. The compound’s lipophilicity allows it to be retained in the tumor for extended periods, enhancing its anti-tumor activity. The molecular targets include DNA and apoptosis-related proteins like PUMA, which are upregulated during treatment .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cisplatin: A widely used platinum-based chemotherapy drug with similar DNA-binding properties.
Oxaliplatin: Another platinum-based drug used in chemotherapy, particularly for colorectal cancer.
Carboplatin: A platinum compound with a different toxicity profile compared to Cisplatin and Miriplatin.
Uniqueness of this compound
This compound’s uniqueness lies in its lipophilicity, which allows for prolonged retention in the tumor and sustained release of the active platinum compound. This property makes it particularly effective in TACE for hepatocellular carcinoma, providing a targeted and prolonged anti-tumor effect .
Eigenschaften
CAS-Nummer |
104276-92-8; 141977-79-9 |
|---|---|
Molekularformel |
C34H68N2O4Pt |
Molekulargewicht |
764.012 |
IUPAC-Name |
(1R,2R)-cyclohexane-1,2-diamine;platinum;tetradecanoic acid |
InChI |
InChI=1S/2C14H28O2.C6H14N2.Pt/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;7-5-3-1-2-4-6(5)8;/h2*2-13H2,1H3,(H,15,16);5-6H,1-4,7-8H2;/t;;5-,6-;/m..1./s1 |
InChI-Schlüssel |
BGIHRZPJIYJKAZ-BLUNCNMSSA-L |
SMILES |
CCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCC(=O)O.C1CCC(C(C1)N)N.[Pt] |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2593194.png)
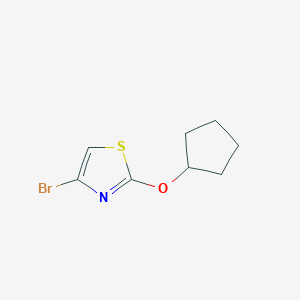
![5-chloro-2-methoxy-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2593196.png)
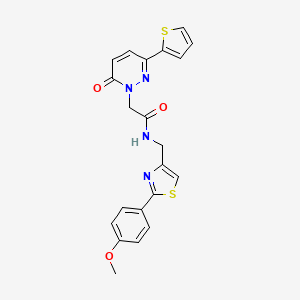
![N-(benzo[d][1,3]dioxol-5-yl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2593201.png)
![N-[4-(azepan-1-yl)but-2-yn-1-yl]cyclobutanecarboxamide](/img/structure/B2593203.png)
![2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N,N-dipropylacetamide](/img/structure/B2593205.png)
![5-CYCLOPROPYL-N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-1,2-OXAZOLE-3-CARBOXAMIDE](/img/structure/B2593207.png)
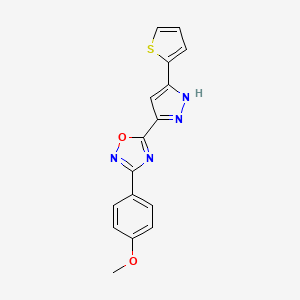
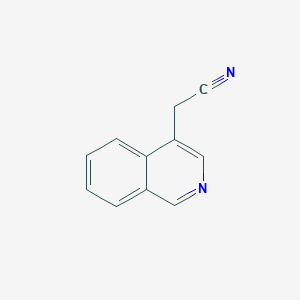
![N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B2593211.png)
![5-((4-Chlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2593213.png)
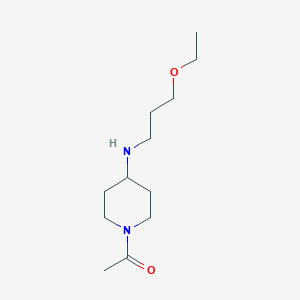
![N-Methyl-2-(methylamino)-N-[3-(methylamino)-3-oxopropyl]pentanamide;hydrochloride](/img/structure/B2593217.png)
